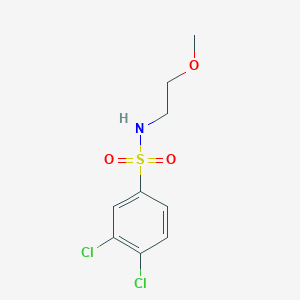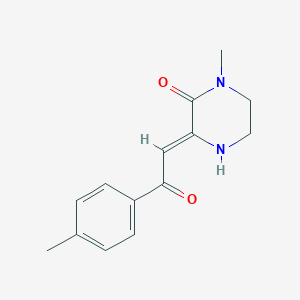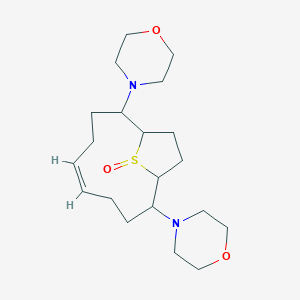
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide, also known as DCMO-PEG, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has been synthesized for its potential use in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CAIX, this compound disrupts the pH regulation in tumor cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in the study of the role of CAIX in hypoxia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide is its ability to inhibit the activity of CAIX, making it a potential candidate for the development of cancer therapeutics. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in the study of the role of CAIX in hypoxia. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for the use of 3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One potential direction is the development of this compound-based cancer therapeutics. Additionally, this compound could be used in the development of biosensors for the detection of CAIX in cancer cells. Furthermore, the role of this compound in the regulation of pH in tumor cells needs to be further investigated. Finally, the potential toxicity of this compound needs to be carefully evaluated in future studies.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has been synthesized for its potential use in various biochemical and physiological experiments. It has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in the study of the role of CAIX in hypoxia. However, its potential toxicity needs to be carefully evaluated in future studies. Overall, this compound has several potential applications in scientific research, and further studies are needed to fully understand its potential.
Métodos De Síntesis
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-methoxyethanol to form this compound. The second step involves the reaction of the resulting compound with polyethylene glycol (PEG) to form this compound. The synthesis method is well-established and has been used by researchers around the world.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide has been used in various scientific research applications. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition leads to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been used in the development of biosensors for the detection of CAIX in cancer cells. Additionally, this compound has been used in the study of the role of CAIX in hypoxia, a condition in which there is a lack of oxygen in the body.
Propiedades
Fórmula molecular |
C9H11Cl2NO3S |
|---|---|
Peso molecular |
284.16 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
KPSIDJNRUUHHEM-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)
